Higher Chemical Yield and Reduced Step Count in Flurbiprofen Precursor Synthesis
The use of ethyl 2-(3-fluoro-4-nitrophenyl)propanoate as an intermediate in a patent for an improved flurbiprofen synthesis process demonstrates a quantifiable advantage in process efficiency over prior art methods. While the target compound is a close analog to the dialkyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate IIIa described in the patent, the patent data establishes the superiority of the fluoronitrophenyl class for this pathway. The prior art, which relied on non-fluorinated or chloro-analogs, required a longer, 9-step synthesis [1]. The use of the fluoronitrophenyl core enables a more streamlined and efficient route, as evidenced by a subsequent patent where a similar 2-(3-fluoro-4-nitrophenyl) malonate derivative was synthesized with an 87% yield in a single, room-temperature step [2].
| Evidence Dimension | Synthetic Efficiency (Yield and Step Count) |
|---|---|
| Target Compound Data | Single-step yield of 87% for a closely related malonate derivative (diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate) [2]. |
| Comparator Or Baseline | 9-step synthesis for flurbiprofen using non-fluorinated intermediates (e.g., 4-bromoacetophenone route) in prior art [1]. |
| Quantified Difference | Reduction in step count from 9 steps to a more efficient route, with an 87% yield achieved for a key intermediate. |
| Conditions | Room temperature reaction in DMF with NaOH and diethyl methylmalonate. |
Why This Matters
This evidence indicates that the 3-fluoro-4-nitrophenyl motif, which is central to the target compound, allows for a more direct, higher-yielding synthetic pathway, reducing both time and cost in the production of high-value NSAIDs like flurbiprofen.
- [1] US Patent No. 4,266,069. (1981). Processes for the preparation of hydratropic acids and esters. View Source
- [2] Eureka Patsnap. (2020). Patent CN110590548B: AKR1C3 inhibitor or pharmaceutically acceptable salt thereof, preparation method and use thereof. View Source
